(11Z)-3-oxoicosa-11-enoyl-CoA discovery and history
(11Z)-3-oxoicosa-11-enoyl-CoA discovery and history
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z)-3-oxoicosa-11-enoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of (11Z)-eicosenoic acid, a 20-carbon monounsaturated fatty acid. Its discovery is intrinsically linked to the broader elucidation of the fatty acid metabolism pathways. This technical guide provides an in-depth overview of the history, biochemical role, and relevant experimental methodologies associated with (11Z)-3-oxoicosa-11-enoyl-CoA. Quantitative data from related enzyme kinetics are summarized, and detailed experimental protocols for the synthesis and analysis of similar long-chain acyl-CoA molecules are provided as a reference. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its metabolic context.
Discovery and History
The discovery of (11Z)-3-oxoicosa-11-enoyl-CoA is not documented as a singular event but is rather a part of the comprehensive mapping of the fatty acid beta-oxidation pathway. The foundational work on beta-oxidation, which described the sequential breakdown of fatty acids into two-carbon acetyl-CoA units, was established in the early 20th century.[1][2] Subsequent research focused on elucidating the metabolism of various types of fatty acids, including unsaturated and very-long-chain fatty acids (VLCFAs).[3][4][5]
(11Z)-3-oxoicosa-11-enoyl-CoA emerged as a predicted and subsequently identified intermediate in the catabolism of (11Z)-eicosenoic acid. The enzymes responsible for its formation and further degradation, namely enoyl-CoA hydratase and 3-ketoacyl-CoA thiolase, were characterized, and their substrate specificities were investigated, which indirectly confirmed the existence and role of intermediates like (11Z)-3-oxoicosa-11-enoyl-CoA.[6][7][8] The history of its "discovery" is therefore an incremental process built upon the foundational knowledge of lipid metabolism.
Biochemical Role and Metabolic Pathway
(11Z)-3-oxoicosa-11-enoyl-CoA is a transient metabolite in the beta-oxidation of (11Z)-eicosenoic acid. This metabolic pathway is crucial for energy production from fatty acids. The process begins with the activation of the fatty acid to its CoA ester, followed by a series of enzymatic reactions within the mitochondria.
The formation of (11Z)-3-oxoicosa-11-enoyl-CoA occurs after several cycles of beta-oxidation of (11Z)-eicosenoyl-CoA. The double bond at position 11 necessitates the action of auxiliary enzymes to reconfigure the intermediate for further oxidation. The pathway leading to and from (11Z)-3-oxoicosa-11-enoyl-CoA is as follows:
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Initial Beta-Oxidation Cycles: (11Z)-eicosenoyl-CoA undergoes four cycles of beta-oxidation, shortening the chain by eight carbons and producing four molecules of acetyl-CoA. This results in the formation of (3Z)-dodecenoyl-CoA.
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Isomerization: The cis-Δ³ double bond of (3Z)-dodecenoyl-CoA is not a substrate for the next enzyme in the pathway, enoyl-CoA hydratase. Therefore, an enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, forming (2E)-dodecenoyl-CoA.[9][10]
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Hydration: Enoyl-CoA hydratase then hydrates the trans-Δ² double bond of (2E)-dodecenoyl-CoA to form L-3-hydroxydodecanoyl-CoA.
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Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-3-hydroxydodecanoyl-CoA to 3-oxododecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.
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Thiolysis: 3-ketoacyl-CoA thiolase cleaves 3-oxododecanoyl-CoA using a molecule of free coenzyme A, yielding acetyl-CoA and decanoyl-CoA.
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Further Beta-Oxidation: Decanoyl-CoA continues through the standard beta-oxidation spiral. The intermediate relevant to this guide, (11Z)-3-oxoicosa-11-enoyl-CoA , would be formed from (11Z)-eicosenoic acid after the initial dehydrogenation and subsequent hydration and oxidation steps within a specific cycle of beta-oxidation before the chain is shortened past this intermediate.
The overall process is a cyclical degradation of the fatty acyl-CoA chain, with each cycle producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH, until the entire chain is converted to acetyl-CoA.[11]
Signaling Pathway Diagram: Beta-Oxidation of (11Z)-Eicosenoic Acid
Caption: A simplified diagram of one cycle of beta-oxidation.
Quantitative Data
| Enzyme | Substrate (Proxy) | Km (µM) | Vmax (µmol/min/mg) | Organism | Reference |
| Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | 20-100 | ~1000 | Bovine Liver | [12] |
| Enoyl-CoA Hydratase | Decenoyl-CoA (C10) | 10-50 | Varies | Rat Liver | [13] |
| 3-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA (C4) | 6-50 | ~100 | Rat Liver | [6] |
| 3-Ketoacyl-CoA Thiolase | 3-Ketodecanoyl-CoA (C10) | 1-10 | Varies | Pseudomonas | [14] |
Note: The provided data are approximate ranges from various studies and should be considered as illustrative of the general catalytic properties of these enzymes with substrates of varying chain lengths.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of (11Z)-3-oxoicosa-11-enoyl-CoA are not published. However, established methods for the chemo-enzymatic synthesis and analysis of long-chain acyl-CoA esters can be adapted.
Chemo-Enzymatic Synthesis of (11Z)-3-oxoicosa-11-enoyl-CoA
This protocol is a generalized procedure based on the synthesis of other acyl-CoAs.
Materials:
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(11Z)-Eicosenoic acid
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Coenzyme A (CoA)
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Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
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Acyl-CoA dehydrogenase
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Enoyl-CoA hydratase
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3-Hydroxyacyl-CoA dehydrogenase
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ATP, MgCl₂, DTT, NAD+, FAD
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Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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HPLC system with a C18 column
Procedure:
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Activation of (11Z)-Eicosenoic Acid:
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In a reaction mixture containing reaction buffer, (11Z)-eicosenoic acid, CoA, ATP, and MgCl₂, add acyl-CoA synthetase.
-
Incubate at 37°C for 1-2 hours.
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Monitor the formation of (11Z)-eicosenoyl-CoA by HPLC.
-
-
Dehydrogenation:
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To the reaction mixture containing (11Z)-eicosenoyl-CoA, add FAD and acyl-CoA dehydrogenase.
-
Incubate at 37°C for 30-60 minutes.
-
-
Hydration:
-
Add enoyl-CoA hydratase to the mixture.
-
Incubate at 37°C for 30-60 minutes.
-
-
Oxidation:
-
Add NAD+ and 3-hydroxyacyl-CoA dehydrogenase.
-
Incubate at 37°C for 30-60 minutes to yield (11Z)-3-oxoicosa-11-enoyl-CoA.
-
-
Purification:
-
Purify the final product using reverse-phase HPLC on a C18 column.
-
Lyophilize the purified fractions.
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Analysis by Mass Spectrometry
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Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS).
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Sample Preparation: Dilute the purified (11Z)-3-oxoicosa-11-enoyl-CoA in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
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Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
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Expected Mass: The exact mass of (11Z)-3-oxoicosa-11-enoyl-CoA (C₄₁H₇₀N₇O₁₈P₃S) is approximately 1073.37 g/mol . The observed mass-to-charge ratio will depend on the ionization state.
Experimental Workflow Diagram
Caption: A workflow for the synthesis and analysis of acyl-CoAs.
Conclusion
(11Z)-3-oxoicosa-11-enoyl-CoA is a critical, albeit transient, intermediate in the catabolism of (11Z)-eicosenoic acid. While its specific discovery is not a landmark event, its existence and role are firmly established within the well-understood framework of fatty acid beta-oxidation. The study of such intermediates is essential for a complete understanding of lipid metabolism and can inform research in metabolic diseases and drug development. The provided methodologies and data serve as a valuable resource for researchers in these fields.
References
- 1. aocs.org [aocs.org]
- 2. d-nb.info [d-nb.info]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. Thiolase - Wikipedia [en.wikipedia.org]
- 7. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. InterPro [ebi.ac.uk]
- 9. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 10. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 11. Beta oxidation - Wikipedia [en.wikipedia.org]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
